

A Comparative Guide to the Structural Confirmation of Erucyl Methanesulfonate using NMR Spectroscopy

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Compound of Interest

Compound Name: *Erucyl methane sulfonate*

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This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of erucyl methanesulfonate. While direct, comprehensive NMR spectral data for erucyl methanesulfonate is not readily available in published literature, this document synthesizes data from structurally related compounds to offer a reliable predictive guide. We will compare expected NMR data with that of alternative analytical techniques and provide detailed experimental protocols.

Introduction to Erucyl Methanesulfonate

Erucyl methanesulfonate is the ester of erucic acid and methanesulfonic acid, with the chemical formula $C_{23}H_{46}O_3S$.^[1] It belongs to the class of long-chain alkyl methanesulfonates.^[2] These compounds are of interest for their potential applications as surfactants and in chemical synthesis.^[2]^[3] Accurate structural confirmation is critical for ensuring purity and for structure-activity relationship studies. NMR spectroscopy, alongside other techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), is a cornerstone for the unambiguous elucidation of such molecular structures.^[3]^[4]

Predicted NMR Spectral Data for Erucyl Methanesulfonate

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for erucyl methanesulfonate. These predictions are based on known chemical shifts of the erucyl group from similar long-chain compounds and the methanesulfonate moiety from short-chain alkyl methanesulfonates.[3][5][6][7]

Table 1: Predicted ^1H NMR Chemical Shifts for Erucyl Methanesulfonate in CDCl_3

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
$\text{CH}_3\text{-S}$	~ 3.0	Singlet	Characteristic peak for the methyl group of the methanesulfonate ester.
$\text{-O-CH}_2\text{-}$	~ 4.2	Triplet	Methylene group directly attached to the sulfonate oxygen, expected to be deshielded.
-CH=CH-	~ 5.3	Multiplet	Olefinic protons of the erucyl chain.
$\text{-CH}_2\text{- adjacent to -CH=CH-}$	~ 2.0	Multiplet	Allylic methylene protons.
$\text{-(CH}_2\text{)}_n\text{-}$	$1.2 - 1.4$	Broad Multiplet	Bulk methylene groups of the long alkyl chain.
Terminal -CH_3	~ 0.9	Triplet	Terminal methyl group of the erucyl chain.

Table 2: Predicted ^{13}C NMR Chemical Shifts for Erucyl Methanesulfonate in CDCl_3

Assignment	Predicted Chemical Shift (ppm)	Notes
CH ₃ -S	~ 38	Characteristic peak for the methyl carbon of the methanesulfonate.
-O-CH ₂ -	~ 68	Methylene carbon attached to the sulfonate oxygen.
-CH=CH-	~ 130	Olefinic carbons.
-(CH ₂) _n -	22 - 32	Bulk methylene carbons of the alkyl chain.
Terminal -CH ₃	~ 14	Terminal methyl carbon.

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, a comprehensive analysis often involves complementary techniques.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Detailed carbon-hydrogen framework, connectivity, stereochemistry. [8]	Unambiguous structure elucidation, non-destructive.	Lower sensitivity compared to MS, requires higher sample concentration.
FT-IR Spectroscopy	Presence of functional groups (e.g., S=O, C=O, C=C). [3]	Fast, simple sample preparation, provides a molecular "fingerprint".	Does not provide detailed connectivity information.
Mass Spectrometry	Molecular weight and fragmentation patterns. [4]	High sensitivity, provides molecular formula with high-resolution MS.	Isomeric differentiation can be challenging without tandem MS.

Experimental Protocols

NMR Spectroscopy

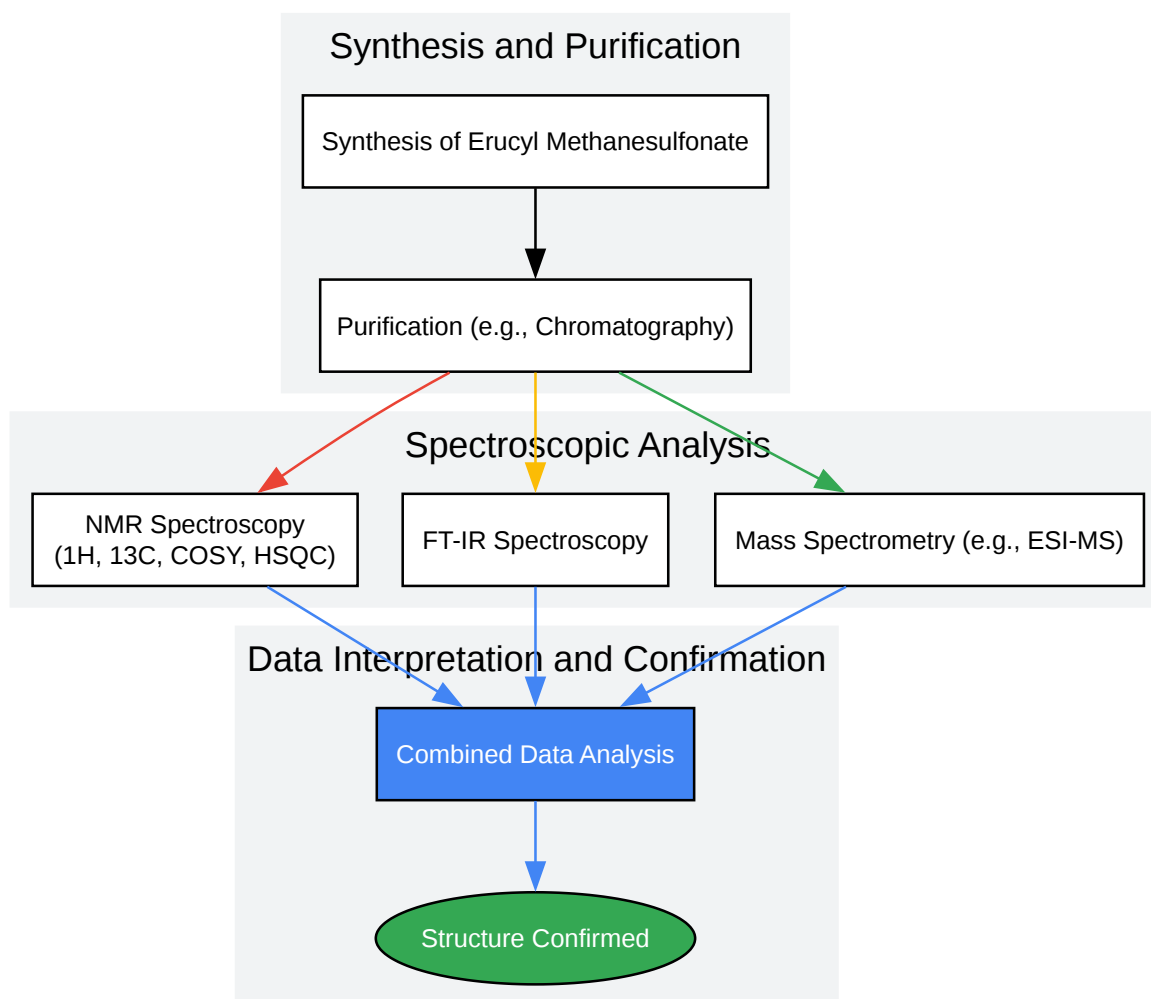
A standard protocol for acquiring ^1H and ^{13}C NMR spectra of erucyl methanesulfonate is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[\[9\]](#)
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .[\[10\]](#)

Visualization of the Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like erucyl methanesulfonate.

Workflow for Structural Confirmation of Erucyl Methanesulfonate



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Caption: Workflow for the synthesis and structural confirmation of erucyl methanesulfonate.

In conclusion, while a dedicated experimental NMR dataset for erucyl methanesulfonate is not publicly available, a robust structural confirmation can be achieved by leveraging predictive data from analogous compounds and employing a multi-technique analytical approach. NMR spectroscopy remains the most powerful single technique for providing a detailed and unambiguous structural elucidation.

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